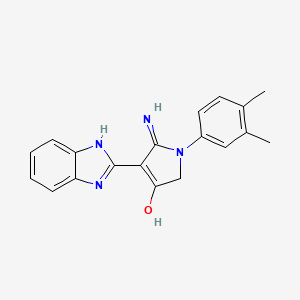
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(3,4-dimethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C17H17N5O
- Molecular Weight : 305.35 g/mol
- CAS Number : 459137-97-4
The compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. FGFR1 is a receptor tyrosine kinase that plays a crucial role in tumorigenesis. Inhibition of this receptor can lead to reduced cell proliferation and survival in cancer cells.
Inhibition of FGFR1
Research indicates that derivatives of this compound exhibit significant inhibitory activity against FGFR1. For example, one study reported an IC50 value of 3.5 μM for a related compound, demonstrating its potential as an anticancer agent . Further derivatives showed even lower IC50 values, such as 0.63 μM and 0.32 μM, indicating enhanced potency against FGFR1 .
Antiproliferative Effects
The antiproliferative activity was assessed using various cancer cell lines. Notably, compounds derived from this scaffold demonstrated IC50 values against the KG1 myeloma cell line of 5.6 μM and 9.3 μM . This suggests that these compounds can effectively inhibit the growth of specific cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated how modifications to the core structure affect biological activity. For instance:
- Substituting different groups on the phenyl ring influences the binding affinity to FGFR1.
- The presence of the benzodiazole moiety is crucial for maintaining activity against the target receptor.
Study on Cancer Cell Lines
A study conducted on multiple cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of signaling pathways associated with cell survival .
Clinical Implications
Clinical research has begun to explore the potential use of these compounds in combination therapies for breast cancer treatment. The data suggest that they may enhance the efficacy of existing therapies by targeting FGFR1 signaling pathways .
Research Findings Summary Table
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O/c1-11-7-8-13(9-12(11)2)23-10-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-9,20,24H,10H2,1-2H3,(H,21,22) |
InChI Key |
GQOULISOCUZAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















